molecular formula C11H8ClNO2 B12433844 1-Acetyl-6-chloroindole-3-carbaldehyde

1-Acetyl-6-chloroindole-3-carbaldehyde

Cat. No.: B12433844
M. Wt: 221.64 g/mol
InChI Key: LVMOBMXYMUOCPF-UHFFFAOYSA-N
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Description

1-Acetyl-6-chloroindole-3-carbaldehyde is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This particular compound features a chloro substituent at the 6-position, an acetyl group at the 1-position, and an aldehyde group at the 3-position of the indole ring. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-6-chloroindole-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of 6-chloroindole with acetyl chloride in the presence of a base such as pyridine to introduce the acetyl group at the 1-position. The resulting 1-acetyl-6-chloroindole can then be subjected to Vilsmeier-Haack formylation using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3-position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-6-chloroindole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed:

    Oxidation: 1-Acetyl-6-chloroindole-3-carboxylic acid.

    Reduction: 1-Acetyl-6-chloroindole-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Acetyl-6-chloroindole-3-carbaldehyde has several scientific research applications, including:

    Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: It is used in the study of indole-based biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is utilized in the production of specialty chemicals and pharmaceuticals, where its unique functional groups are leveraged for various chemical transformations.

Mechanism of Action

The mechanism of action of 1-acetyl-6-chloroindole-3-carbaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the aldehyde group allows for covalent bonding with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic functions. The chloro substituent can also influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

1-Acetyl-6-chloroindole-3-carbaldehyde can be compared with other indole derivatives, such as:

    1-Acetylindole-3-carbaldehyde: Lacks the chloro substituent, resulting in different reactivity and biological activity.

    6-Chloroindole-3-carbaldehyde:

    1-Acetyl-5-chloroindole-3-carbaldehyde: The chloro substituent is at the 5-position instead of the 6-position, leading to variations in reactivity and biological effects.

The uniqueness of this compound lies in the specific combination of functional groups and their positions on the indole ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

1-acetyl-6-chloroindole-3-carbaldehyde

InChI

InChI=1S/C11H8ClNO2/c1-7(15)13-5-8(6-14)10-3-2-9(12)4-11(10)13/h2-6H,1H3

InChI Key

LVMOBMXYMUOCPF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(C2=C1C=C(C=C2)Cl)C=O

Origin of Product

United States

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